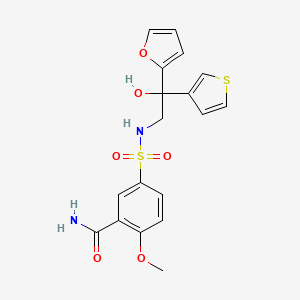

5-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Common methods for introducing the functional groups present in this compound include Suzuki–Miyaura coupling for the formation of carbon-carbon bonds, and various borylation approaches for the introduction of the boron moiety.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan and thiophen rings could participate in electrophilic aromatic substitution reactions. The sulfamoyl group could potentially undergo hydrolysis , especially under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its stability could be influenced by the presence of the sulfamoyl group, which is known to be susceptible to hydrolysis .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- Regiocontrolled Synthesis of γ-Hydroxybutenolides : A study highlighted the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides, suggesting a methodology that could be applicable for synthesizing complex molecules including furan and thiophene derivatives for research applications (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Pharmacological and Biological Activities

- Pharmacological Activities of Furan Derivatives : Novel furanyl compounds from red seaweed demonstrated significant anti-inflammatory and antioxidative effects, indicating the potential of furan derivatives in developing therapeutic agents (Makkar & Chakraborty, 2018).

- Antimicrobial Activity : Sulfonamides containing furan and thiophene scaffolds showed promising antimicrobial activities against various pathogens, underscoring the utility of these compounds in antimicrobial research (Krátký et al., 2012).

Catalysis and Material Science

- Catalytic Applications : Sulfonated graphene oxide showed superior performance in converting furfural derivatives to biofuels, suggesting that furan derivatives could be key intermediates in biomass conversion technologies (Antunes et al., 2014).

Transition Metal Chelates

- Metal Chelation Properties : Transition metal chelates derived from benzofuran-oxadiazole molecules were evaluated for their chelating properties, indicating potential applications in coordination chemistry and material science (Varde & Acharya, 2017).

Propiedades

IUPAC Name |

5-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S2/c1-25-15-5-4-13(9-14(15)17(19)21)28(23,24)20-11-18(22,12-6-8-27-10-12)16-3-2-7-26-16/h2-10,20,22H,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQHIUQYLUUPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2714666.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)

![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)

![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2714689.png)